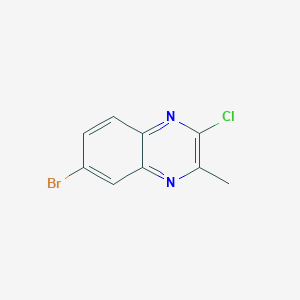

6-Bromo-2-chloro-3-methylquinoxaline

描述

Significance of the Quinoxaline (B1680401) Scaffold in Organic Synthesis and Material Science

The quinoxaline scaffold is a cornerstone in the design and synthesis of a diverse range of functional molecules. In medicinal chemistry, quinoxaline derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural rigidity and aromatic nature of the quinoxaline ring system make it an ideal framework for interacting with biological targets. Consequently, numerous quinoxaline-based compounds have been investigated as potential therapeutic agents.

Beyond pharmaceuticals, the quinoxaline moiety is integral to the development of advanced materials. Its electron-accepting nature makes it a valuable component in organic electronics, where it is used in the construction of organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. The ability to modify the electronic properties of the quinoxaline ring through substitution allows for the creation of materials with tailored optical and electronic characteristics.

Overview of Halogenated Quinoxaline Derivatives as Versatile Building Blocks

The introduction of halogen atoms onto the quinoxaline scaffold significantly enhances its utility as a synthetic intermediate. Halogenated quinoxalines, particularly those bearing chlorine and bromine atoms, serve as highly versatile building blocks in organic synthesis. The presence of halogens provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide array of substituents.

Furthermore, the chlorine atom at the C2 or C3 position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the chloride by a range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to novel functionalized quinoxaline derivatives. The regioselectivity of these substitution reactions can often be controlled, further adding to the synthetic utility of these halogenated intermediates. The electronic properties imparted by the halogens can also influence the biological activity and photophysical properties of the resulting molecules.

Research Objectives and Scope Pertaining to 6-Bromo-2-chloro-3-methylquinoxaline

The specific compound, this compound, is a trifunctionalized heterocyclic system that embodies the synthetic versatility of halogenated quinoxalines. Research involving this particular molecule is primarily driven by the goal of creating novel, complex quinoxaline derivatives with potentially enhanced biological activities or material properties.

The key structural features of this compound guide its research applications:

The Chloro Group at C2: This is the most reactive site for nucleophilic substitution, making it the primary point for introducing diverse functional groups to build a library of new compounds.

The Bromo Group at C6: This halogen can be used for subsequent cross-coupling reactions, allowing for further elaboration of the molecular structure. Additionally, the presence of a bromine atom on the benzene (B151609) ring is a common feature in many bioactive compounds, potentially enhancing the pharmacological profile.

The Methyl Group at C3: This group can influence the steric and electronic environment of the molecule, which can affect its reactivity and interaction with biological targets.

Research objectives centered on this compound typically involve its use as a key intermediate in multi-step syntheses. For example, studies have utilized the closely related 2-chloro-3-methylquinoxaline (B189447) to synthesize Schiff bases with potential antibacterial and antifungal activities. nih.gov By analogy, this compound is an ideal starting material for developing new series of compounds where the bromine atom can be exploited to further tune the molecule's properties or to attach it to other molecular fragments. The overarching goal is to explore the chemical space around the quinoxaline scaffold to discover new lead compounds for drug discovery or novel materials for technological applications.

Chemical Compound Information

Below are the key identifiers for the primary chemical compound discussed in this article.

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C9H6BrClN2 uni.lu |

| InChI | InChI=1S/C9H6BrClN2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 uni.lu |

| InChIKey | UQHNHWHCASOISS-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CC1=C(N=C2C=C(C=C(C2=N1)Br)Cl) uni.lu |

| CAS Number | 98416-72-9 mdpi.com |

| Monoisotopic Mass | 255.94029 Da uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-chloro-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHNHWHCASOISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Bromo 2 Chloro 3 Methylquinoxaline Derivatives

Nucleophilic Substitution Reactions of Halogen Atoms

The 6-Bromo-2-chloro-3-methylquinoxaline molecule possesses two halogen atoms at different positions, C-2 (chloro) and C-6 (bromo), which exhibit distinct reactivities. The chlorine atom at the C-2 position is part of the electron-deficient pyrazine (B50134) ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.netudayton.edu In contrast, the bromine atom at the C-6 position is on the benzene (B151609) ring and is less reactive towards direct nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions.

The chloro group at the C-2 position of the quinoxaline (B1680401) ring is readily displaced by a variety of nucleophiles. udayton.edu This reactivity is a cornerstone for the functionalization of the quinoxaline core.

The reaction of 2-chloroquinoxaline (B48734) derivatives with oxygen-containing nucleophiles, such as phenols, leads to the formation of aryloxy-quinoxaline derivatives. For instance, 2-chloro-3-methylquinoxaline (B189447) reacts with 4-hydroxybenzaldehyde (B117250) in acetonitrile (B52724) when refluxed to produce 4-((3-methylquinoxalin-2-yl)oxy)benzaldehyde. nih.gov This reaction typically proceeds by heating the reactants in the presence of a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. beilstein-journals.org This phenoxide then attacks the electron-deficient C-2 position of the quinoxaline ring, displacing the chloride ion.

Table 1: Reaction of 2-Chloro-3-methylquinoxaline with Phenolic Compounds

| Nucleophile | Product | Reaction Conditions | Reference |

|---|

Nitrogen nucleophiles, particularly aromatic amines, react with 2-chloroquinoxaline derivatives to form N-aryl quinoxalin-2-amines. nih.gov These reactions are fundamental in synthesizing compounds with potential biological activities. The reaction of 2-chloro-3-methylquinoxaline with 4-aminophenol (B1666318) in refluxing acetonitrile yields 4-((3-methylquinoxalin-2-yl)amino)phenol. nih.gov The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the C-2 carbon, followed by the elimination of hydrogen chloride.

Table 2: Reaction of 2-Chloro-3-methylquinoxaline with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|

The synthesis of 2-thioether-substituted quinoxalines can be achieved through the reaction of 2-chloroquinoxalines with thiols. nih.govsemanticscholar.orgresearchgate.netrsc.orgnih.gov This reaction provides a pathway to a diverse range of compounds, as various alkyl and aryl thiols can be employed. semanticscholar.org The reaction proceeds via a nucleophilic aromatic substitution where the thiolate anion, generated by treating the thiol with a base, displaces the chloride at the C-2 position. This method is part of a convergent synthesis strategy that allows for the pre-functionalization of the nucleobase before coupling. nih.govsemanticscholar.orgresearchgate.netrsc.org

The bromine atom at the C-6 position is on the carbocyclic ring and is significantly less reactive towards SNAr reactions compared to the C-2 chloro atom. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions. nih.govnih.govsci-hub.senih.govyoutube.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction, for example, involves the coupling of the bromo-substituted quinoxaline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C-6 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.orgyoutube.com

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | 6-Aryl/Alkyl-2-chloro-3-methylquinoxaline | wikipedia.orglibretexts.orgorganic-chemistry.org |

Reactivity at the C-2 Chloro Position

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

Electrophilic aromatic substitution on the quinoxaline ring system is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which deactivates the entire heterocyclic system towards electrophilic attack. However, reactions such as nitration can be achieved under harsh conditions or by activating the ring system, for instance, through N-oxidation. semanticscholar.org For a substrate like 6-bromoquinoxaline, electrophilic substitution would be directed by both the bromo substituent and the quinoxaline nucleus itself. The bromine atom is an ortho-, para-director, while the deactivated quinoxaline ring directs incoming electrophiles to the benzene ring. Nitration of 6-bromoquinoline, a related heterocyclic system, has been shown to occur on the pyridine (B92270) ring after N-oxidation, indicating the strong deactivating effect of the nitrogen atoms. semanticscholar.org

Functionalization and Modification of the C-3 Methyl Group

The methyl group at the C-3 position of the this compound scaffold serves as a handle for further molecular elaboration. Its reactivity is influenced by the electron-withdrawing nature of the quinoxaline ring, which acidifies the methyl protons and facilitates their participation in various reactions.

Side-Chain Halogenation Reactions (e.g., Bromination)

The methyl group of quinoxaline derivatives can undergo free-radical halogenation, most commonly bromination, to introduce a reactive handle for subsequent nucleophilic substitution reactions. A common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN in a nonpolar solvent like carbon tetrachloride. commonorganicchemistry.combyu.edu

While specific studies on the side-chain bromination of this compound are not extensively documented, the reactivity of analogous 2,3-dimethylquinoxaline (B146804) provides a strong precedent for this transformation. The bromination of 2,3-dimethylquinoxaline with N-bromosuccinimide has been successfully accomplished, indicating that the methyl group at the C-3 position is susceptible to radical halogenation. byu.edu The reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical, which then reacts with a bromine source to yield the bromomethyl derivative.

Table 1: Representative Side-Chain Bromination of a 3-Methylquinoxaline Derivative Interactive data table available in the online version.

| Starting Material | Reagent | Product | Reference |

| 2,3-Dimethylquinoxaline | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-3-methylquinoxaline | byu.edu |

This functionalization opens up pathways for the synthesis of a variety of derivatives through nucleophilic substitution of the newly introduced bromine atom.

Condensation Reactions with Carbonyl Compounds

The activated methyl group of 3-methylquinoxaline derivatives can participate in condensation reactions with various carbonyl compounds, particularly aromatic aldehydes. These reactions, often of the Knoevenagel type, are typically catalyzed by a weak base and lead to the formation of a new carbon-carbon double bond, extending the conjugation of the quinoxaline system.

The reaction involves the deprotonation of the C-3 methyl group by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the styryl-substituted quinoxaline derivative. The choice of base and reaction conditions can influence the efficiency of the condensation.

Studies on related 2-methylquinoxaline (B147225) 1,4-dioxide have demonstrated successful Knoevenagel condensation with various aldehydes, including furfural, 2-thiophenecarboxaldehyde, and 2-pyridinecarboxaldehyde, in the presence of sodium hydroxide. adichemistry.com

Table 2: Examples of Knoevenagel Condensation with a 2-Methylquinoxaline Derivative Interactive data table available in the online version.

| Quinoxaline Derivative | Aldehyde | Catalyst | Product | Reference |

| 2-Methylquinoxaline 1,4-dioxide | Furfural | 5% Sodium hydroxide | 2-[2-(2-Furyl)ethenyl]quinoxaline 1,4-dioxide | adichemistry.com |

| 2-Methylquinoxaline 1,4-dioxide | 2-Thiophenecarboxaldehyde | 5% Sodium hydroxide | 2-[2-(Thiophen-2-yl)ethenyl]quinoxaline 1,4-dioxide | adichemistry.com |

| 2-Methylquinoxaline 1,4-dioxide | 2-Pyridinecarboxaldehyde | 5% Sodium hydroxide | 2-[2-(Pyridin-2-yl)ethenyl]quinoxaline 1,4-dioxide | adichemistry.com |

These condensation reactions provide a straightforward method for the synthesis of quinoxaline derivatives with extended π-systems, which are of interest for their potential applications in materials science and medicinal chemistry.

Oxidation Reactions of Quinoxaline Scaffolds

The methyl group on the quinoxaline ring can be oxidized to a carboxylic acid group, a transformation that significantly alters the electronic and physical properties of the molecule. A common reagent for this oxidation is selenium dioxide (SeO₂). emporia.edu This reaction, known as the Riley oxidation, is particularly effective for the oxidation of methyl groups adjacent to a carbonyl group or a heterocyclic ring. wikipedia.org

Biocatalytic methods have also been explored for the oxidation of methylquinoxalines to their corresponding carboxylic acids, offering a potentially more environmentally friendly alternative to traditional chemical oxidants. researchgate.netresearchgate.net

Reduction and Hydrogenation of the Quinoxaline Core

The quinoxaline ring system can be reduced to its 1,2,3,4-tetrahydro derivative, a transformation that changes the planarity and electronic properties of the heterocyclic core. Various reducing agents and catalytic systems can be employed for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of the quinoxaline ring. researchgate.netresearchgate.net The reduction of quinoxaline and its substituted derivatives to 1,2,3,4-tetrahydroquinoxalines can be achieved using sodium borohydride in an appropriate solvent. researchgate.netresearchgate.net The presence of substituents on the quinoxaline ring can affect the rate and outcome of the reduction.

Table 3: Reagents for the Reduction of the Quinoxaline Core Interactive data table available in the online version.

| Reducing System | Product | Reference |

| Sodium Borohydride (NaBH₄) | 1,2,3,4-Tetrahydroquinoxaline | researchgate.netresearchgate.net |

| Cobalt catalyst with H₃N·BH₃ | 1,2-Dihydroquinoline (from quinoline) | nih.gov |

| Iridium catalyst with ethanol (B145695) | Tetrahydroquinoline (from quinoline) | rsc.org |

The reduction of the quinoxaline core provides access to a class of saturated heterocyclic compounds with different conformational and electronic properties compared to their aromatic precursors.

Derivatization Strategies and Scaffold Modification for 6 Bromo 2 Chloro 3 Methylquinoxaline

Design and Synthesis of Novel Quinoxaline (B1680401) Conjugates

The design of novel quinoxaline conjugates from 6-bromo-2-chloro-3-methylquinoxaline primarily leverages the reactivity of the C-2 chlorine atom. This position is activated towards nucleophilic attack, allowing for the introduction of various functionalities through the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Detailed research has shown that the chlorine atom at the C-3 position of a quinoxaline ring is often more reactive than one at the C-2 position. mdpi.com However, in the case of this compound, the single chlorine at C-2 is the primary site for nucleophilic substitution. This reaction is a cornerstone for creating conjugates. For instance, treatment with various primary or secondary amines, phenols, or thiols under basic conditions can displace the chloride to yield substituted amino-, oxy-, or thio-quinoxaline derivatives.

The general synthetic approach involves reacting this compound with a suitable nucleophile, often in a polar solvent and in the presence of a base to neutralize the HCl generated during the reaction.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Conjugate Structure |

|---|---|---|

| Primary Amine | Aniline | 6-Bromo-3-methyl-2-(phenylamino)quinoxaline |

| Secondary Amine | Piperidine | 6-Bromo-2-(piperidin-1-yl)-3-methylquinoxaline |

| Phenol (B47542) | 4-Hydroxybenzaldehyde (B117250) | 4-((6-Bromo-3-methylquinoxalin-2-yl)oxy)benzaldehyde |

| Thiol | Thiophenol | 6-Bromo-3-methyl-2-(phenylthio)quinoxaline |

These conjugation strategies are fundamental in building libraries of compounds for biological screening, as the introduced substituent can be tailored to interact with specific biological targets. nih.gov

Formation of Schiff Bases and Related Imine Derivatives for Structural Diversity

To achieve greater structural diversity, this compound can be converted into intermediates suitable for the formation of Schiff bases and other imine derivatives. This is typically a multi-step process where the C-2 chloro group is first replaced by a group containing a primary amine, such as a hydrazinyl or an aminoalkylamino moiety.

For example, reacting this compound with hydrazine (B178648) hydrate (B1144303) can yield 6-bromo-2-hydrazinyl-3-methylquinoxaline. mdpi.com This hydrazinyl intermediate is highly reactive towards carbonyl compounds. The subsequent condensation reaction between the hydrazinyl-quinoxaline and various aldehydes or ketones, often under acidic catalysis, results in the formation of a hydrazone, which is a class of Schiff base. scispace.comgsconlinepress.com

This synthetic route significantly expands the molecular diversity achievable from the starting material. The properties of the final Schiff base can be finely tuned by varying the structure of the aldehyde or ketone used in the condensation step. nanobioletters.com

Table 2: Synthesis of Schiff Base Derivatives

| Intermediate | Carbonyl Compound | Resulting Schiff Base Derivative |

|---|---|---|

| 6-Bromo-2-hydrazinyl-3-methylquinoxaline | Benzaldehyde | 6-Bromo-2-(2-benzylidenehydrazin-1-yl)-3-methylquinoxaline |

| 6-Bromo-2-hydrazinyl-3-methylquinoxaline | Acetone | 6-Bromo-3-methyl-2-(2-isopropylidenehydrazin-1-yl)quinoxaline |

| 6-Bromo-2-hydrazinyl-3-methylquinoxaline | Salicylaldehyde | 2-(((2-(6-Bromo-3-methylquinoxalin-2-yl)hydrazinyl)methylene)phenol |

The imine bond (-C=N-) in Schiff bases is a critical pharmacophore in many biologically active compounds, making this derivatization strategy particularly relevant for drug discovery. nih.gov

Introduction of Diverse Functionalities via Halogen-Metal Exchange and Subsequent Reactions

Halogen-metal exchange is a powerful organometallic reaction for the functionalization of aryl halides. wikipedia.org In this compound, the bromine atom at the C-6 position is the preferred site for this transformation over the C-2 chlorine, especially when using organolithium reagents at low temperatures. wikipedia.orgtcnj.edu The typical trend for exchange rates is I > Br > Cl. wikipedia.org

The reaction involves treating the quinoxaline with an organolithium reagent, such as n-butyllithium or t-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C to -100 °C). tcnj.edu This process generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C-6 position.

This method avoids the harsh conditions sometimes required for other coupling reactions and is compatible with a broad range of electrophiles, enabling the synthesis of derivatives that would be difficult to access otherwise. A similar strategy using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been developed to perform bromine-metal exchange under non-cryogenic conditions on various bromoheterocycles. nih.govnih.gov

Table 3: Functionalization via Halogen-Metal Exchange

| Electrophile | Reagent Example | Resulting C-6 Substituted Product |

|---|---|---|

| Carbon Dioxide | Dry Ice (solid CO₂) | 2-Chloro-3-methylquinoxaline-6-carboxylic acid |

| Aldehyde | Benzaldehyde | (2-Chloro-3-methylquinoxalin-6-yl)(phenyl)methanol |

| Alkyl Halide | Methyl Iodide | 6-Bromo-2-chloro-3,6-dimethylquinoxaline (Incorrect - should be 2-Chloro-3,6-dimethylquinoxaline) |

| Borate Ester | Trimethyl borate | (2-Chloro-3-methylquinoxalin-6-yl)boronic acid |

This strategy effectively transforms the relatively inert C-Br bond into a versatile nucleophilic carbon center for further molecular elaboration.

Development of Fluorescent Derivatization Reagents

The quinoxaline ring system is an established fluorophore, and its derivatives are of great interest for applications as fluorescent probes, sensors, and materials for optoelectronics. researchgate.net The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be precisely modulated by chemical modification of the quinoxaline scaffold. researchgate.netresearchgate.net

Starting from this compound, fluorescent derivatives can be synthesized using the strategies outlined previously. For instance, introducing electron-donating groups, such as amino or alkoxy groups, at the C-2 position via nucleophilic substitution can enhance fluorescence. mdpi.com Similarly, extending the π-conjugated system by adding styryl or other aromatic groups at the C-6 position (following halogen-metal exchange and a subsequent coupling reaction) can shift the emission to longer wavelengths. researchgate.net

The development of fluorescent quinoxalines often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are attached to the aromatic system to facilitate intramolecular charge transfer (ICT), a common mechanism for fluorescence. researchgate.net The inherent electron-deficient nature of the pyrazine (B50134) ring in quinoxaline makes it an excellent platform for this purpose.

Scaffold Diversity and Analogs of this compound

Expanding scaffold diversity involves modifying the core structure of this compound to create new classes of compounds, or analogs. This can be achieved in several ways:

Modification of Substituents: A straightforward approach is the synthesis of analogs with different substituents at the 2, 3, and 6 positions. For example, the methyl group at C-3 could be replaced with other alkyl, aryl, or functionalized groups by starting the initial quinoxaline synthesis with a different α-keto acid. clockss.org The bromo group at C-6 could be replaced with other halogens or functional groups. clockss.org

Ring System Modification: More profound changes involve altering the quinoxaline core itself. This could include the synthesis of regioisomers (e.g., 7-bromo-2-chloro-3-methylquinoxaline) or related heterocyclic systems like quinazolines or indolo[2,3-b]quinoxalines. rsc.orgnih.gov The synthesis of such analogs typically requires starting from different substituted o-phenylenediamines. rsc.org

Bioisosteric Replacement: In the context of medicinal chemistry, parts of the molecule can be replaced with bioisosteres to improve properties. For example, the quinoxaline ring could be replaced by a quinoline (B57606) or quinazoline (B50416) scaffold, which have different electronic and steric properties but can occupy a similar space. nih.govsemanticscholar.org

These strategies for generating scaffold diversity are crucial for exploring the structure-activity relationships (SAR) of a compound series and for optimizing properties such as potency, selectivity, and pharmacokinetics. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of Quinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete structural assignment of 6-Bromo-2-chloro-3-methylquinoxaline in solution would be achieved primarily through ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

In a hypothetical ¹H NMR spectrum, the methyl group protons would be expected to appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as a complex multiplet system. The proton at the C5 position would likely be a doublet, coupled to the proton at C7. The proton at C7 would be a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 would be a doublet coupled to the proton at C7. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the pyrazine (B50134) ring.

The ¹³C NMR spectrum would be expected to show nine distinct signals, one for each carbon atom in the molecule. The methyl carbon would appear at a high field (low ppm value). The chemical shifts of the aromatic and heterocyclic carbons would provide significant insight into the electronic environment of the ring system. The carbons directly bonded to the halogen atoms (C2 and C6) would exhibit characteristic shifts, and their signals could be identified through comparison with calculated spectra and data from related structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles and data for similar compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.7 (s) | ~20-25 |

| C2 | - | ~150-155 |

| C3 | - | ~145-150 |

| C4a | - | ~140-145 |

| C5 | ~8.0 (d) | ~130-135 |

| C6 | - | ~120-125 |

| C7 | ~7.8 (dd) | ~130-135 |

| C8 | ~7.9 (d) | ~128-133 |

| C8a | - | ~138-143 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry would be a critical tool for confirming the molecular formula of this compound. The exact mass of the molecular ion would be measured and compared to the calculated theoretical mass. Given the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak would be highly characteristic, showing a distinctive cluster of peaks due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₆BrClN₂ |

| Calculated Monoisotopic Mass | 255.94029 Da |

| Expected Isotopic Pattern | Characteristic pattern for one Br and one Cl atom |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for quinoxalines involve the loss of small molecules such as HCN or cleavage of the substituent groups. For this compound, one might expect to observe fragments corresponding to the loss of a chlorine atom, a bromine atom, or a methyl radical.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Quinoxaline (B1680401) Ring System Planarity and Conformation

The quinoxaline ring system is generally expected to be largely planar. X-ray crystallography would quantify the degree of planarity, revealing any minor deviations that might be caused by steric hindrance from the substituents or by crystal packing forces. The orientation of the methyl group relative to the ring would also be determined.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing would likely be dominated by various non-covalent interactions. Given the presence of aromatic rings and halogen atoms, one could anticipate the presence of C-H...π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a neighboring quinoxaline ring. Halogen bonding, an interaction where the electrophilic region of a halogen atom (bromine or chlorine) interacts with a nucleophilic site on an adjacent molecule (such as a nitrogen atom), would also be a potential feature of the crystal packing. The presence of C-H...O hydrogen bonds is not expected for this molecule as there are no oxygen atoms.

Structural Comparisons with Related Halogenated Heterocycles

The crystallographic data for this compound would be valuable for comparative studies with other halogenated quinoxalines and related heterocyclic compounds. Such comparisons would help in understanding how the nature and position of halogen substituents influence the molecular geometry and intermolecular interactions, which in turn affect the material's physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption bands in the UV region. These bands would correspond to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The positions and intensities of these absorption maxima would be influenced by the presence of the bromo, chloro, and methyl substituents.

Theoretical and Computational Chemistry Investigations of 6 Bromo 2 Chloro 3 Methylquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations can elucidate a variety of molecular properties, from the distribution of electrons to the prediction of spectroscopic signatures.

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For 6-bromo-2-chloro-3-methylquinoxaline, DFT calculations would likely reveal that the HOMO is distributed over the quinoxaline (B1680401) ring system, with significant contributions from the nitrogen atoms and the bromine-substituted benzene (B151609) ring. The LUMO, conversely, would be expected to be localized more on the pyrazine (B50134) ring, particularly around the chloro- and methyl-substituted carbon atoms. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Charge distribution analysis provides further insight into the molecule's electronic landscape. The electronegative chlorine and bromine atoms would be expected to draw electron density, resulting in a net negative charge on these halogens and a corresponding positive charge on the adjacent carbon atoms. This charge separation influences the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves as an illustrative example of the expected results from DFT calculations.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. walisongo.ac.idresearchgate.net For this compound, the ESP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms and the halogen atoms, indicating their propensity to interact with electrophiles. researchgate.net Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms and the carbon atoms bonded to the electronegative substituents, highlighting potential sites for nucleophilic attack. researchgate.net

Fukui indices are another powerful tool for predicting local reactivity. They indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thus identifying the most electrophilic and nucleophilic centers in the molecule.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometric parameters (bond lengths, bond angles, and dihedral angles). For this compound, the quinoxaline ring is expected to be largely planar. researchgate.net The methyl group attached to the pyrazine ring may exhibit some rotational freedom, and conformational analysis can determine the most energetically favorable orientation of this group.

Table 2: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.90 | |

| C-Cl | 1.74 | |

| C-N (average) | 1.33 | |

| C-C (ring, average) | 1.40 | |

| C-N-C (average) | ||

| C-C-Cl | ||

| C-C-Br |

Note: The data in this table is hypothetical and serves as an illustrative example of the expected results from DFT calculations.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. scispace.comresearchgate.net Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. dergipark.org.tr The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. scispace.com Furthermore, the gauge-independent atomic orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, interactions with other molecules, and behavior in different environments.

MD simulations can be particularly useful for investigating the adsorption behavior of this compound at various interfaces, such as a solid surface or a liquid-liquid interface. By simulating the molecule in the presence of a surface (e.g., graphene, a metal oxide, or a polymer), the preferred orientation and binding energy of the molecule on the surface can be determined. These simulations can reveal the key intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding (if applicable), that govern the adsorption process. This information is crucial for applications where the interaction of the molecule with a surface is important, such as in the development of sensors or coatings.

Intermolecular Interaction Dynamics and Stability

The stability and behavior of this compound in various chemical environments are largely governed by its intermolecular interactions. Computational chemistry provides powerful tools to elucidate these non-covalent interactions, which are critical for understanding the compound's aggregation behavior, solubility, and interactions with other molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model these dynamics.

DFT calculations can be used to determine the optimized geometry of molecular clusters of this compound, revealing the most stable arrangements. These studies often focus on identifying and quantifying various types of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The bromine and chlorine substituents on the quinoxaline core are expected to play a significant role in directing these interactions. For instance, the bromine atom can participate in halogen bonding, acting as a Lewis acid, while the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

Molecular Dynamics simulations offer a dynamic perspective on these interactions over time. By simulating a system containing multiple molecules of this compound, often in the presence of a solvent, researchers can observe how these molecules interact, aggregate, and orient themselves. Analysis of the radial distribution functions from MD simulations can provide insights into the preferred distances between different atomic pairs, further characterizing the nature and strength of the intermolecular forces.

A hypothetical representation of the interaction energies calculated for different dimer configurations of this compound is presented in the table below. These values, while illustrative, are based on typical interaction energies observed for similar halogenated heterocyclic compounds.

| Dimer Configuration | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Parallel-displaced | π-π stacking | -5.8 |

| T-shaped | C-H---π | -3.2 |

| Head-to-tail | Halogen bond (Br···N) | -4.5 |

| Co-planar | Dipole-dipole | -2.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its activity or property. In the context of this compound and its derivatives, QSAR can be a valuable tool for predicting various chemical properties and guiding the design of new molecules with desired characteristics.

One significant application of QSAR for quinoxaline derivatives is in the field of corrosion inhibition. researchgate.net The effectiveness of an organic molecule as a corrosion inhibitor is closely linked to its ability to adsorb onto a metal surface, a process governed by its electronic and structural properties. researchgate.net

Computational chemistry is used to calculate a range of molecular descriptors for this compound. These descriptors can be categorized as electronic (e.g., energy of the Highest Occupied Molecular Orbital (EHOMO), energy of the Lowest Unoccupied Molecular Orbital (ELUMO), energy gap (ΔE), dipole moment), topological (e.g., connectivity indices), and quantum chemical (e.g., atomic charges, global hardness and softness).

A QSAR model is then developed by correlating these calculated descriptors with experimentally determined corrosion inhibition efficiencies for a series of related quinoxaline compounds. semanticscholar.orgnih.govnih.gov For instance, a higher EHOMO value often correlates with a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition efficiency. Conversely, a lower ELUMO suggests a greater ability to accept electrons from the metal surface.

The following table illustrates a hypothetical QSAR model for the corrosion inhibition efficiency of quinoxaline derivatives, including the parameters for this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency (%) |

| Quinoxaline | -6.5 | -1.2 | 1.8 | 75 |

| 2-chloro-3-methylquinoxaline (B189447) | -6.7 | -1.5 | 2.5 | 82 |

| This compound | -6.8 | -1.7 | 2.9 | 88 |

| 6-Bromo-3-methylquinoxaline | -6.6 | -1.4 | 2.2 | 80 |

The principles of QSAR are increasingly being integrated with advanced machine learning (ML) algorithms to create more robust and predictive models. researchgate.netnih.gov For a diverse set of quinoxaline derivatives, ML models such as artificial neural networks (ANN), support vector machines (SVM), and random forests can be trained on large datasets of structural descriptors and corresponding chemical properties. nih.gov

These models can capture complex, non-linear relationships that may be missed by traditional linear QSAR approaches. nih.gov For instance, an ML model could be trained to predict the solubility, reactivity, or even the synthetic accessibility of novel quinoxaline derivatives based on their molecular structure. This predictive capability is invaluable in virtual screening campaigns, where large libraries of virtual compounds can be rapidly assessed to identify promising candidates for synthesis and experimental testing. nih.govjst.go.jp

The application of machine learning extends to predicting reaction outcomes, helping chemists to optimize reaction conditions and predict the most likely products of a given transformation involving quinoxaline scaffolds. nih.gov

Mechanistic Insights from Computational Studies (e.g., Reaction Pathways, Regioselectivity)

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For this compound, a key area of investigation would be its reactivity in nucleophilic aromatic substitution reactions. The presence of two halogen atoms at different positions on the quinoxaline ring raises questions of regioselectivity. mdpi.com Computational studies can predict which of the chlorine or bromine atoms is more susceptible to nucleophilic attack. This is typically achieved by calculating the activation energies for the two possible reaction pathways. The pathway with the lower activation energy is predicted to be the kinetically favored one.

Factors influencing this regioselectivity include the electronic effects of the substituents and the stability of the Meisenheimer-like intermediates formed during the reaction. DFT calculations can provide detailed information about the charge distribution in the molecule, highlighting the most electrophilic sites. For instance, the chlorine at the 2-position is generally more activated towards nucleophilic attack than the bromine at the 6-position due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring. mdpi.com

A hypothetical energy profile for the reaction of this compound with a nucleophile is presented below, illustrating the calculated activation energies for substitution at the C2 and C6 positions.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Nucleophilic attack at C2 (Cl substitution) | 15.2 | Major Product |

| Nucleophilic attack at C6 (Br substitution) | 22.5 | Minor Product |

These computational insights not only provide a fundamental understanding of the compound's reactivity but also offer valuable guidance for synthetic chemists in designing and optimizing synthetic routes to novel quinoxaline derivatives. researchgate.netrsc.org

Applications of 6 Bromo 2 Chloro 3 Methylquinoxaline and Its Derivatives in Advanced Chemical Science

Utilization as a Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that act as foundational components for the modular, bottom-up assembly of complex molecular structures. sigmaaldrich.com 6-Bromo-2-chloro-3-methylquinoxaline is a prime example of such a building block, primarily due to the reactivity of the chlorine atom at the C-2 position of the quinoxaline (B1680401) ring. This chloro group is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups and the extension of the molecular framework.

The synthetic utility of similar chloro-quinoxaline systems has been well-documented. For instance, studies on 2-chloro-3-methylquinoxaline (B189447) (the non-brominated analogue) show that the C-2 chlorine can be readily displaced by oxygen nucleophiles. In one synthetic scheme, 2-chloro-3-methylquinoxaline reacts with p-hydroxybenzaldehyde in the presence of a base to form an ether linkage, yielding 2-(p-formylphenoxy)-3-methyl quinoxaline. nih.gov This intermediate can then be further elaborated, for example, by forming Schiff bases through condensation with various aromatic amines. nih.gov Similarly, 2,6-dichloroquinoxaline (B50164) undergoes reactions with alcohols, thiols, and amines to produce a range of 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in

These transformations highlight a general strategy where the this compound core can be systematically modified. The presence of the bromine atom on the benzene (B151609) ring and the chlorine atom on the pyrazine (B50134) ring offers two distinct reaction sites for sequential, controlled functionalization, making it a highly valuable and versatile building block in synthetic organic chemistry.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Quinoxalines

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-3-methylquinoxaline | p-Hydroxybenzaldehyde | Aryloxy-quinoxaline | nih.gov |

| 2,6-Dichloroquinoxaline | Alcohols, Thiols, Amines | 2-Alkoxy/Thio/Amino-6-chloroquinoxalines | rasayanjournal.co.in |

| 6-Bromo-2,3-dichloroquinoxaline | Hydrazine (B178648) Hydrate (B1144303) | Hydrazinyl-quinoxaline | mdpi.com |

Utilization as a Precursor for Synthesizing Heterocyclic Compounds

The reactivity of this compound also positions it as an excellent precursor for the synthesis of more complex, often fused, heterocyclic systems. The chloro and bromo substituents can participate in various cyclization and cross-coupling reactions to build new rings onto the quinoxaline core.

Research on the closely related compound, 6-bromo-2,3-dichloroquinoxaline, demonstrates its role as a precursor for new heterocyclic compounds. mdpi.com In these studies, the chloro groups are substituted by hydrazine, yielding 6-bromo-2-chloro-3-hydrazinylquinoxaline. mdpi.com This hydrazinyl derivative is a key intermediate which can then be reacted with other reagents to form fused heterocyclic systems. For example, reaction with acetylacetone (B45752) leads to the formation of a pyrazole (B372694) ring, affording 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline. mdpi.com Further reaction of the hydrazinyl intermediates can lead to the creation of tetrazolo[1,5-a]quinoxaline (B8696438) derivatives, a class of compounds that has shown promising anticancer activity. mdpi.com

These synthetic pathways illustrate how this compound can serve as a starting point for generating a library of novel heterocyclic compounds. The initial nucleophilic substitution at the C-2 position introduces a new functional handle which is then used to construct an additional ring system, leading to molecules with significantly different structures and potential biological activities.

Table 2: Heterocyclic Systems Derived from Chloro-Quinoxaline Precursors

| Quinoxaline Precursor | Intermediate | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 6-Bromo-2,3-dichloroquinoxaline | 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Pyrazolyl-quinoxaline | mdpi.com |

| 6-Bromo-2,3-dichloroquinoxaline | 6-Bromo-2,3-dihydrazinylquinoxaline | Tetrazolo[1,5-a]quinoxaline | mdpi.com |

Utilization as an Intermediate in the Production of Functional Materials

The quinoxaline core is not only important in medicinal chemistry but also finds application in the field of materials science. Quinoxaline derivatives have been investigated for their use in functional materials, including organic semiconductors and electroluminescent materials. rasayanjournal.co.in The synthesis of these materials often requires specific substitution patterns on the aromatic core to tune their electronic and photophysical properties.

As a versatile intermediate, this compound provides a platform to synthesize derivatives with properties suitable for materials science applications. The chloro group allows for the introduction of various aryl, alkyl, or other functional groups through nucleophilic substitution, while the bromo group can be functionalized via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This dual reactivity enables the construction of extended π-conjugated systems, a key feature for many organic electronic materials.

While specific studies detailing the use of this compound itself for functional materials are not prevalent, the general applicability of quinoxaline derivatives in organic semiconductors and DNA cleavage agents suggests that it is a valuable intermediate for this purpose. rasayanjournal.co.in By systematically modifying the structure, chemists can fine-tune the material's properties, such as its charge transport characteristics, emission wavelength, and ability to interact with biological macromolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。